molecular formula C17H17NO4 B6407778 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261939-97-2

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B6407778
CAS No.: 1261939-97-2
M. Wt: 299.32 g/mol
InChI Key: MFZUWMRQYPLUFU-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3-(N,N-dimethylaminocarbonyl)phenylboronic acid with 5-methoxybenzoic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can interact with enzymes and receptors, modulating their activity. The methoxybenzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
  • 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid

Uniqueness

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(9-12)14-8-7-13(22-3)10-15(14)17(20)21/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZUWMRQYPLUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691316
Record name 3'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-97-2
Record name 3'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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